molecular formula C21H22ClN3O4S2 B2393183 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 905685-61-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2393183
CAS No.: 905685-61-2
M. Wt: 479.99
InChI Key: MMNSELSZPLPTQD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the benzo[d]thiazole core, chlorination, and subsequent coupling with the morpholino sulfonyl benzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamide derivatives with different substituents on the benzothiazole and morpholino rings. Examples include:

  • N-(4-chlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
  • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

The uniqueness of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-12-4-9-17(22)19-18(12)23-21(30-19)24-20(26)15-5-7-16(8-6-15)31(27,28)25-10-13(2)29-14(3)11-25/h4-9,13-14H,10-11H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNSELSZPLPTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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